molecular formula UNKNOWN B1164923 Soya oil fatty acids CAS No. 8001-22-7

Soya oil fatty acids

カタログ番号 B1164923
CAS番号: 8001-22-7
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
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説明

Soybean oil is a vegetable oil extracted from the seeds of the soybean (Glycine max). It is one of the most widely consumed cooking oils and the second most consumed vegetable oil . The major unsaturated fatty acids in soybean oil triglycerides are the polyunsaturates alpha-linolenic acid (C-18:3), 7-10%, and linoleic acid (C-18:2), 51%; and the monounsaturate oleic acid (C-18:1), 23%. It also contains the saturated fatty acids stearic acid (C-18:0), 4%, and palmitic acid (C-16:0), 10% .


Synthesis Analysis

Soybean oil is produced by cracking soybeans, adjusting for moisture content, heating to between 60 and 88 °C (140–190 °F), rolling into flakes, and solvent-extracting with hexanes . In a study, it was found that the esterification of Free Fatty Acid (FFA) to fatty acid ethyl ester was catalyzed by immobilized lipase .


Molecular Structure Analysis

Soybean oil is a complex mixture of triglycerides where per 100 g, soybean oil has 16 g of saturated fat, 23 g of monounsaturated fat, and 58 g of polyunsaturated fat . The major component fatty acids are linoleic (48% - 58%), oleic (17% - 30%), palmitic (9% -13%), linolenic (4% - 11%), and stearic (2.5% - 5.0%) .


Chemical Reactions Analysis

Soybean oil undergoes various chemical reactions. For instance, the prooxidant role of free fatty acids was studied in soybean oil-in-water emulsions. Addition of oleic acid (0-5.0% of oil) to the emulsions increased lipid hydroperoxides and headspace hexanal formation and increased the negative charge of the emulsion droplet with increasing oleic acid concentration .


Physical And Chemical Properties Analysis

Soybean oil is a pale yellow oily liquid with a weak odor . It contains principally glycerides of oleic and linoleic acids . The major unsaturated fatty acids in soybean oil triglycerides are the polyunsaturates alpha-linolenic acid (C-18:3), 7-10%, and linoleic acid (C-18:2), 51%; and the monounsaturate oleic acid (C-18:1), 23%. It also contains the saturated fatty acids stearic acid (C-18:0), 4%, and palmitic acid (C-16:0), 10% .

科学的研究の応用

Nutrition and Human Consumption

Soybean oil is one of the most important crops in the world due to its high vegetable oil content, making it widely used for human consumption . The flavor, stability, and nutritional value of soybean oil depend on the relative proportions of its primary fatty acids . It contains saturated fatty acids such as palmitic (16:0) and stearic (18:0) acids, and unsaturated fatty acids such as oleic (18:1), linoleic (18:2), and linolenic (18:3) acids .

Food Industries

The oil fraction of soybean represents 20% of the seed dry mass and is primarily used for edible oils . The amounts and relative proportions of each fatty acid affect the flavor and stability of the oil . For example, oleic acid is less susceptible to oxidation during storage and frying .

Health Implications

Saturated acids have been shown to increase low-density lipoprotein (LDL) cholesterol levels as well as the risk for coronary heart disease . Therefore, decreasing the levels of saturated and polyunsaturated fatty acids and increasing the levels of monounsaturated acids has been the goal of many studies aimed at improving edible soybean oils .

Breeding Programs

Fatty acid composition studies are important for improving the quality and stability of soybean oil . The unique accessions identified in various studies can be used to strengthen the soybean breeding programs for meeting various human nutrition patterns around the globe .

Industrial Products

The remaining soybean fractions are used to create a variety of industrial products, such as fatty acids, soaps, and biodiesel .

High-Oleic Soybean Oil

High-oleic soybean oil has been tested for functionality and sensory aspects, comparing it with comparable high-oleic and high-stability oils in food service and manufacturing applications .

作用機序

Target of Action

Soya oil fatty acids primarily target the peroxisome proliferator-activated receptor-alpha (PPAR-alpha) . PPAR-alpha is a key regulator of lipid metabolism and inflammation, and it plays a significant role in maintaining energy homeostasis .

Mode of Action

Soya oil is broken down into free fatty acids that activate PPAR-alpha . This activation regulates the hepatic CYP4A1, an enzyme that hydroxylates saturated and unsaturated fatty acids . Soya oil also prevents the up/downregulation of efflux transporters and maintains mRNA levels of hepatic antioxidant enzymes .

Biochemical Pathways

The major unsaturated fatty acids in soya oil triglycerides are the polyunsaturates alpha-linolenic acid (C-18:3), 7-10%, and linoleic acid (C-18:2), 51%; and the monounsaturate oleic acid (C-18:1), 23% . The enzymes involved in the desaturation of oleic acid to linoleic acid is ∆12 oleate desaturase (FAD2), and then linoleic acid to linolenic acid is ω-3-Fatty Acid Desaturase (FAD3) . These fatty acids are involved in various metabolic pathways, including lipid biosynthesis .

Pharmacokinetics

The pharmacokinetics of soya oil fatty acids involve their breakdown into free fatty acids that activate PPAR-alpha . .

Result of Action

The activation of PPAR-alpha by soya oil fatty acids leads to the regulation of hepatic CYP4A1 . This results in the hydroxylation of saturated and unsaturated fatty acids, which can influence various physiological processes, including inflammation and energy homeostasis . Additionally, soya oil fatty acids help maintain the mRNA levels of hepatic antioxidant enzymes, which can have protective effects against oxidative stress .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of soya oil fatty acids. For instance, high temperatures during the seed-filling stage can affect the concentration of polyunsaturated fatty acids in soya oil . This can lead to seeds with lower concentrations of the polyunsaturated fatty acids, linoleic, and linolenic acids, and higher concentrations of oleic acid . Understanding these environmental influences can help in predicting the phenotype of soya oil fatty acids in given environments and estimating genotype by environment interactions .

Safety and Hazards

Soybean oil is generally not expected to present a significant hazard under anticipated conditions of normal use . Prolonged exposure may cause irritation to the skin and eyes, and ingestion may cause adverse effects .

将来の方向性

The future of soybean oil is promising. With the development of genetic modification technologies, companies are exploring ways to modify the fatty acid composition of soybean oil to improve its nutritional profile and stability . Furthermore, the market for soya fatty acids is expected to grow in the future .

特性

{ "Design of the Synthesis Pathway": "The synthesis of Soya oil fatty acids can be achieved through hydrolysis of Soya oil followed by acidification and separation of the fatty acids.", "Starting Materials": [ "Soya oil" ], "Reaction": [ "Hydrolysis of Soya oil using water and a catalyst such as sodium hydroxide or sulfuric acid", "Acidification of the hydrolyzed mixture to convert the fatty acids into their free acid form", "Separation of the fatty acids from the mixture using techniques such as distillation or extraction" ] }

CAS番号

8001-22-7

製品名

Soya oil fatty acids

分子式

UNKNOWN

製品の起源

United States

Q & A

Q1: What are the key findings regarding the impact of dietary soya oil fatty acids on milk production in cows?

A1: Research indicates that feeding dairy cows with free and protected soya oil, as well as soya oil fatty acids, influences the fatty acid profile of their milk []. Specifically, the presence of trans-18:1 fatty acids and polyunsaturated fatty acids in the milk provides insights into rumen conditions. Additionally, changes in citrate levels in milk can be used to evaluate the impact of soya oil fatty acids on fatty acid synthesis within the mammary gland [].

Q2: How are soya oil fatty acids utilized in the synthesis of alkyd resins?

A2: Soya oil fatty acids serve as a key component in the production of alkyd resins, particularly those used in baked enamels and polyurethane paints [, ]. These resins are synthesized through a catalytic esterification process, often employing inexpensive materials like castor oil fatty acid and crude terephthalic acid, with hypophosphorous acid acting as a catalyst []. This method offers cost advantages over traditional alkyd production using soya oil fatty acid and phthalic anhydride [].

Q3: What is the role of monoethanolamine in reactions involving soya oil fatty acids?

A3: Monoethanolamine reacts with soya oil fatty acids in the presence of an alkali catalyst to produce soya oil fatty acid monoethanolamine []. This reaction is influenced by factors such as temperature, reaction time, and catalyst concentration. For instance, using sodium methoxide (NaOCH3) as the catalyst at 130°C for 3 hours resulted in high conversion rates of monoethanolamine [].

Q4: Are there any efforts to model the transesterification process of used soya oil for biodiesel production?

A6: Researchers have developed empirical models to understand the kinetics of transesterification when producing biodiesel from used soya oil []. By applying rate laws to the three-step reversible reaction scheme, they derived forward and reverse rate constants. These models help identify the rate-limiting step and calculate activation energy, ultimately aiding in the optimization of biodiesel production processes [].

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